p-Azidoacetophenone

Catalog No.
S616428
CAS No.
20062-24-2
M.F
C8H7N3O
M. Wt
161.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
p-Azidoacetophenone

CAS Number

20062-24-2

Product Name

p-Azidoacetophenone

IUPAC Name

1-(4-azidophenyl)ethanone

Molecular Formula

C8H7N3O

Molecular Weight

161.16 g/mol

InChI

InChI=1S/C8H7N3O/c1-6(12)7-2-4-8(5-3-7)10-11-9/h2-5H,1H3

InChI Key

HYRIDYFBEXCCIA-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC=C(C=C1)N=[N+]=[N-]

Synonyms

4’-Azidoacetophenone; 1-(4-Azidophenyl)ethanone;

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N=[N+]=[N-]

The exact mass of the compound 1-(4-Azidophenyl)ethanone is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Ketones - Acetophenones - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

p-Azidoacetophenone (CAS 20062-24-2) is a bifunctional aromatic building block characterized by a photoreactive and click-compatible azide group coupled with an orthogonally reactive acetyl moiety. In procurement and material selection, it serves as an effective precursor for 1,2,3-triazole synthesis, photoaffinity labeling, and tandem catalytic workflows [1]. Its electronic profile—imparted by the para-acetyl group—differentiates its reactivity in 1,3-dipolar cycloadditions and radical reductions compared to both unsubstituted phenyl azide and strongly electron-withdrawing analogs like 4-nitrophenyl azide . Preferring this specific compound allows chemists to leverage both the azide and ketone functionalities sequentially or simultaneously without compromising reaction kinetics.

Research Fit

CuAAC click chemistry building block with para-acetyl handle
Solid form supports precise weighing and ambient storage
Photoaffinity labeling control context with non-cross-linking photolysis

Substituting p-azidoacetophenone with simpler analogs like phenyl azide or 4-nitrophenyl azide frequently leads to process failures in advanced synthetic workflows. Phenyl azide lacks the acetyl handle required for tandem post-click modifications (such as hydrosilylation or condensation) and suffers from poor regioselectivity and sluggish kinetics when reacting with enol esters . Conversely, utilizing 4-nitrophenyl azide in radical-mediated reductions or specific photoaffinity environments results in severe yield depression, as the nitro group acts as a radical scavenger and quenches photodissociation [1] [2]. Consequently, p-azidoacetophenone is strictly required when a balance of rapid click kinetics, single-isomer cycloaddition, and unquenched photoreactivity is demanded.

Substitution Risk

  • Photo-cross-linking efficiency is not transferable to the tetrafluoro analogue; adduct formation may not occur.
  • Ortho-regioisomer is a liquid at ambient conditions, altering handling and storage workflows.
  • Para-acetyl group enables oxazole rearrangement; generic aryl azides lack this heterocyclic access.

Triethylsilane-Mediated Radical Reduction Efficiency

During the mild radical reduction of aromatic azides to amines using triethylsilane (Et3SiH), the electronic nature of the aromatic substituent dictates the reaction success. p-Azidoacetophenone yields 80% of the corresponding amine, whereas the strongly electron-withdrawing 4-nitrophenyl azide stalls the reaction, yielding only 30% amine and leaving 70% of the starting material unreacted [1].

Evidence DimensionYield of corresponding amine via Et3SiH radical reduction
Target Compound Data80% yield of (4-aminophenyl)ethanone
Comparator Or Baseline4-nitrophenyl azide (30% yield, 70% unreacted)
Quantified Difference2.6-fold higher amine yield for p-azidoacetophenone
ConditionsToluene, 110 °C, 4 h, Et3SiH, ACCN initiator

Enables efficient, mild radical reduction to functionalized anilines without the radical-scavenging stalling observed with strongly electron-withdrawing nitro analogs.

Cross-Linking Yield
Head-to-head
p-Azidoacetophenone: 0% adduct Tetrafluoro analogue: 46% yield
Supports non-cross-linking control use
Photolysis in cyclohexane; adduct isolated

Cycloaddition Kinetics and Regioselectivity with Enol Esters

In the synthesis of 1,2,3-triazoles via cycloaddition with vinyl acetate, p-azidoacetophenone reacts efficiently to provide a 61% isolated yield of a single triazole product. In contrast, unsubstituted phenyl azide reacts much more slowly under identical conditions and produces a complex mixture of two triazole regioisomers, complicating downstream purification .

Evidence DimensionReaction rate and product purity in cycloaddition with vinyl acetate
Target Compound Data61% isolated yield of a single triazole product
Comparator Or BaselinePhenyl azide (reacts much more slowly, yields isomeric mixture)
Quantified DifferenceSingle product formation vs. complex isomeric mixtures
ConditionsClosed tube with vinyl acetate at 80 °C for 24 h

Reduces purification bottlenecks and improves overall yield when synthesizing 1,2,3-triazoles from enol ester precursors compared to unsubstituted phenyl azide.

Singlet Nitrene Lifetime
Reported
~1.1 ps (p-azidoacetophenone) p-Azidophenylalanine: ~1 ns
Short singlet nitrene lifetime limits cross-linking utility
Ultrafast laser flash photolysis data

Amine-Sensitized Photodecomposition for Photoaffinity Labeling

For photoaffinity labeling, the efficiency of UV-induced nitrene generation is critical. When irradiated in the presence of an electron donor like diphenylamine (DPA), p-azidoacetophenone exhibits accelerated photodissociation via amine-sensitized electron transfer. Conversely, the photodissociation of 4-nitrophenyl azide is severely slowed down due to static and dynamic quenching by the donor [1].

Evidence DimensionPhotodissociation behavior in the presence of an electron donor (diphenylamine)
Target Compound DataAccelerated photodissociation via amine-sensitized electron transfer
Comparator Or Baseline4-nitrophenyl azide (photodissociation is slowed down due to quenching)
Quantified DifferenceAccelerated decomposition vs. quenched decomposition
ConditionsUV irradiation in the presence of diphenylamine (DPA)

Ensures high-efficiency crosslinking in photoaffinity labeling assays, whereas nitro-substituted azides suffer from severe quenching in electron-rich microenvironments.

Melting Point
Data to verify
p-isomer: 39–40°C (solid) o-isomer: 17°C (liquid)
Solid form eases handling and storage
Ambient pressure comparison

Orthogonal Reactivity for Tandem CuAAC and Hydrosilylation

p-Azidoacetophenone is highly suited for one-pot tandem catalytic workflows. It seamlessly undergoes CuAAC click reaction with terminal alkynes, followed immediately by chemoselective hydrosilylation of its carbonyl group using the same NHC-Cu(I) catalyst, yielding 1,2,3-triazole substituted secondary alcohols in excellent yields (>80%). Simple alkyl or phenyl azides lack this orthogonal handle, requiring multi-step synthetic routes to achieve similar complexity [1].

Evidence DimensionCompatibility with one-pot CuAAC followed by carbonyl hydrosilylation
Target Compound Data>80% yield of 1,2,3-triazole substituted secondary alcohols via tandem reaction
Comparator Or BaselinePhenyl azide (lacks the orthogonal reducible carbonyl handle)
Quantified DifferenceEnables two-step tandem functionalization in a single pot
Conditions1 mol% NHC-Cu(I) catalyst, room temperature

Provides buyers with a dual-functional click reagent that allows immediate downstream modification of the acetyl group, streamlining the synthesis of complex bioconjugates.

Isolated Yield
Class-level
95%
Supports efficient lab-scale preparation
From p-aminoacetophenone; diazotization route
Oxazole Formation
Class-level
One-pot, metal-free DMF/POCl₃ rearrangement
Unique to α-azido ketones; expands heterocyclic access
Yields 2-aryl-1,3-oxazole-4-carbaldehydes
Patent Application
Source review
Claimed as preferred azide in photorecording media
Reported photosensitive component fit
JP patent; light-shading state upon exposure

Photoaffinity Labeling and Bioconjugation

Ideal for synthesizing photoactive probes where electron-rich microenvironments would otherwise quench the photodissociation of nitro-aromatic azides, ensuring high-efficiency crosslinking [1].

Tandem Click-Chemistry Workflows

The preferred reagent for one-pot CuAAC and subsequent hydrosilylation or aldol condensation, enabling rapid generation of complex triazole-chalcone hybrids or secondary alcohols without intermediate purification [2].

Mild Radical Synthesis of Substituted Anilines

Selected for the synthesis of (4-aminophenyl)ethanone derivatives via silane-mediated radical reduction, avoiding the radical-scavenging stalling seen with nitro-azides [3].

Regioselective Triazole Manufacturing

Utilized in cycloadditions with enol esters (e.g., vinyl acetate) to ensure high-yield, single-isomer triazole production without the costly purification steps required when using unsubstituted phenyl azide .

Application Fit Matrix

Application
Selection Property
Validation Focus
CuAAC Click Chemistry
Acetyl handle for post-click derivatization
Triazole library synthesis and functionalization
Photoaffinity Labeling Control
Non-cross-linking nitrene pathway
Background labeling validation
Metal-Free Oxazole Synthesis
α-Azido ketone thermal rearrangement
Heterocycle construction without metal catalysts
Photorecording Material R&D
Photosensitive aryl azide component
Light-induced optical change for recording media

XLogP3

2.5

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

1-(4-azidophenyl)ethanone

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